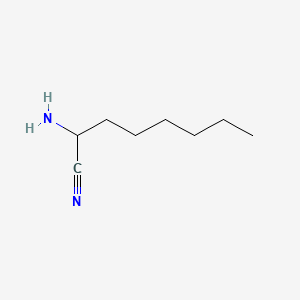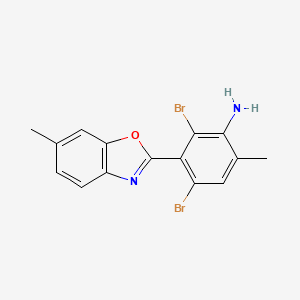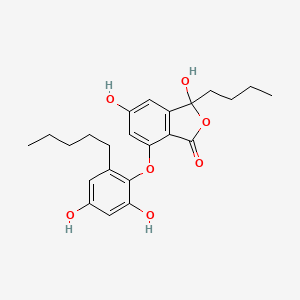![molecular formula C5H12N2O2S B13800578 [1,2,8]Thiadiazocane 1,1-dioxide CAS No. 63009-98-3](/img/structure/B13800578.png)
[1,2,8]Thiadiazocane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,8]Thiadiazocane 1,1-dioxide is a heterocyclic compound with the molecular formula C5H12N2O2S. It is characterized by a unique ring structure that includes sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,8]Thiadiazocane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,8]Thiadiazocane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide functionality to other forms.
Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Solvents like dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction may yield sulfide compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2,8]Thiadiazocane 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit antibacterial activity against a range of pathogens .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They have been studied for their anti-inflammatory and anticancer properties, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of [1,2,8]Thiadiazocane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied, revealing its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
1,2,4-Thiadiazine 1,1-dioxide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
[1,2,8]Thiadiazocane 1,1-dioxide stands out due to its unique ring structure, which includes both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .
Propiedades
Número CAS |
63009-98-3 |
|---|---|
Fórmula molecular |
C5H12N2O2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1,2,8-thiadiazocane 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c8-10(9)6-4-2-1-3-5-7-10/h6-7H,1-5H2 |
Clave InChI |
SZKCUXJDOKLMQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNS(=O)(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


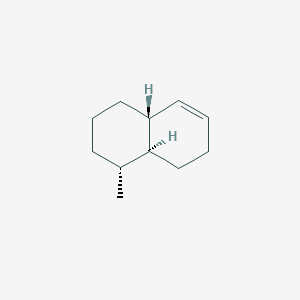
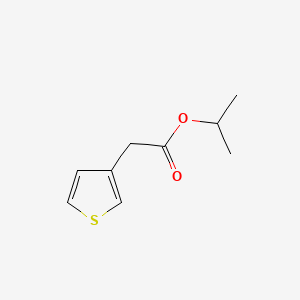
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)



